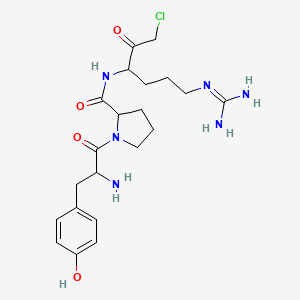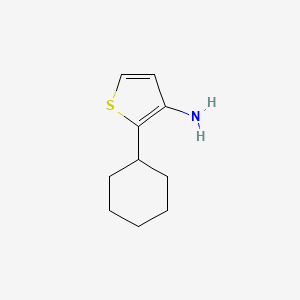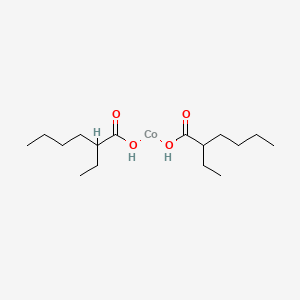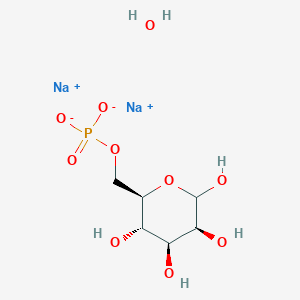
H-D-Tyr-Pro-Arg-chloromethylketone trifluoroacetate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-D-Tyr-Pro-Arg-chloromethylketone trifluoroacetate salt is a synthetic peptide compound widely used in biochemical research. It is composed of the amino acids tyrosine (Tyr), proline (Pro), and arginine (Arg), with a chloromethylketone group attached. The trifluoroacetate salt form enhances its stability and solubility, making it suitable for various experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Tyr-Pro-Arg-chloromethylketone trifluoroacetate salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The chloromethylketone group is introduced through a specific reaction with chloromethyl ketone reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Advanced techniques such as automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield. The trifluoroacetate salt form is achieved through a final purification step involving trifluoroacetic acid .
Chemical Reactions Analysis
Types of Reactions
H-D-Tyr-Pro-Arg-chloromethylketone trifluoroacetate salt undergoes various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: The arginine residue can be reduced under specific conditions.
Substitution: The chloromethylketone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Dityrosine, oxidized peptide fragments.
Reduction: Reduced peptide fragments.
Substitution: Substituted peptide derivatives.
Scientific Research Applications
H-D-Tyr-Pro-Arg-chloromethylketone trifluoroacetate salt is utilized in various scientific research fields:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Employed in enzyme inhibition studies, particularly for proteases.
Medicine: Investigated for its potential therapeutic applications in inhibiting specific enzymes involved in disease processes.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of proteases. The chloromethylketone group forms a covalent bond with the active site of the enzyme, leading to irreversible inhibition. This mechanism is crucial for studying enzyme function and developing inhibitors for therapeutic purposes .
Comparison with Similar Compounds
Similar Compounds
- H-D-Tyr-Pro-Arg-chloromethylketone acetate salt
- H-D-Tyr-Pro-Arg-chloromethylketone hydrochloride
- H-D-Tyr-Pro-Arg-chloromethylketone phosphate
Uniqueness
H-D-Tyr-Pro-Arg-chloromethylketone trifluoroacetate salt is unique due to its enhanced stability and solubility provided by the trifluoroacetate form. This makes it more suitable for certain experimental conditions compared to its acetate, hydrochloride, or phosphate counterparts .
Properties
Molecular Formula |
C21H31ClN6O4 |
|---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H31ClN6O4/c22-12-18(30)16(3-1-9-26-21(24)25)27-19(31)17-4-2-10-28(17)20(32)15(23)11-13-5-7-14(29)8-6-13/h5-8,15-17,29H,1-4,9-12,23H2,(H,27,31)(H4,24,25,26) |
InChI Key |
YHBCRLLVTTVQMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-[2-[4-[3-(4-chlorophenyl)prop-2-enyl]piperazin-1-yl]ethyl]benzoic acid;sulfuric acid](/img/structure/B12062503.png)
![Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide](/img/structure/B12062508.png)


